

Trotabresib OTX015 comparison brain penetration

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Trotabresib

CAS No.: 1706738-98-8

Cat. No.: S3469473

Get Quote

Trotabresib vs. OTX015: Comparison at a Glance

Feature	Trotabresib (CC-90010)	OTX015 (Birabresib, MK-8628)
Brain Penetration (Human Data)	Confirmed. Mean brain tumor tissue:plasma ratio of 0.84 ; estimated unbound partition coefficient (Kp,uu) of 0.37 [1] [2].	Not confirmed. Clinical trial in rGBM terminated due to limited efficacy , suggesting poor brain penetration or activity [3].
Key Clinical Evidence	Phase I "window-of-opportunity" study (NCT04047303) directly measured drug concentrations in resected tumor tissue [1] [2].	Phase I study in solid tumors showed limited activity; GBM-specific trial (NCT02296476) was terminated early [3].
Pharmacodynamic Target Engagement	Demonstrated. Modulation of pharmacodynamic markers observed in both blood and resected brain tumor tissue [1].	No direct evidence from brain tumor studies available.
Clinical Trial Status in GBM	Active. Investigation ongoing in newly diagnosed GBM in combination with TMZ and radiotherapy (NCT04324840) [1].	Discontinued. Development for GBM halted [3].

Feature	Trotabresib (CC-90010)	OTX015 (Birabresib, MK-8628)
Molecular Profile	Oral, potent, reversible BET inhibitor; molecular weight of 383 Da and high lipophilicity [1].	Potent BRD2/3/4 inhibitor; structurally similar to JQ1 [3].

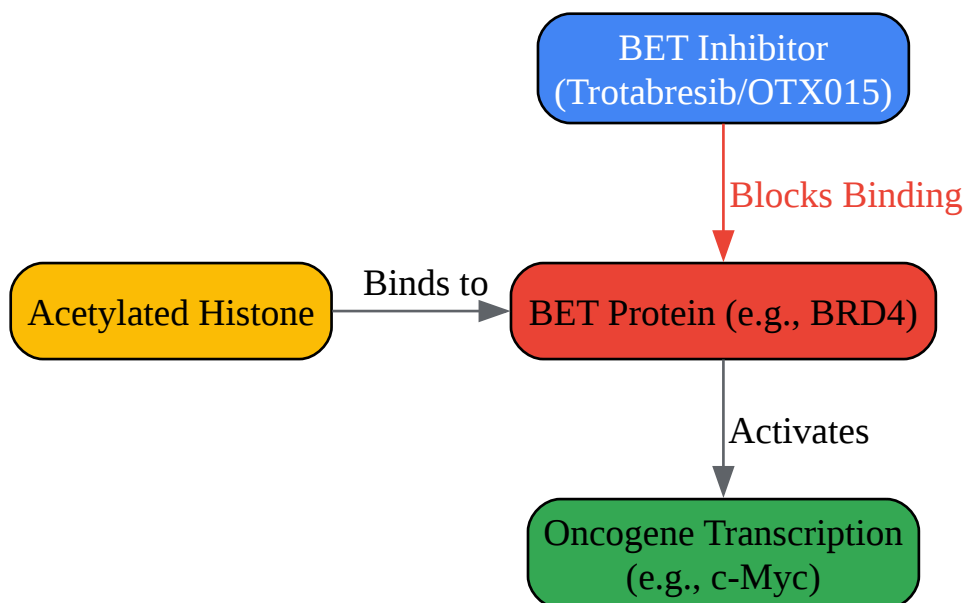
Experimental Data and Protocols for Trotabresib

The conclusive data on **trotabresib**'s brain penetration comes from a dedicated Phase I study (CC-90010-GBM-001, NCT04047303) designed as a "window-of-opportunity" trial [1] [2].

- **Study Population:** Patients with recurrent high-grade gliomas (e.g., glioblastoma) scheduled for salvage resection.
- **Dosing Protocol:** Patients received **trotabresib 30 mg/day on days 1–4** before surgery. Salvage resection was planned for **6–24 hours after the last dose** [1].
- **Sample Collection:** During surgery, **resected brain tumor tissue** was collected. **Time-matched plasma samples** were also taken.
- **Bioanalytical Method:** Drug concentrations were quantified in both tissue and plasma to calculate the **tissue-to-plasma ratio** and the **estimated unbound partition coefficient (Kp,uu)**, a key metric for assessing central nervous system penetration [1].
- **Key Findings:** The study successfully confirmed that **trotabresib** penetrates the blood-brain-tumor barrier, with a mean tissue:plasma ratio of **0.84** and a Kp,uu of **0.37** [1]. Furthermore, modulation of pharmacodynamic markers in the tumor tissue provided evidence of **target engagement** [1].

BET Inhibition Mechanism in Glioblastoma

Bromodomain and extraterminal (BET) proteins like BRD4 are epigenetic "readers" that regulate oncogene expression. BET inhibitors block this function, showing promise in disrupting glioblastoma pathways.



[Click to download full resolution via product page](#)

The diagram illustrates the core mechanism: BET inhibitors compete for the acetyl-lysine binding pocket on BET proteins, disrupting their recruitment to chromatin and subsequent activation of oncogenes that drive tumor growth and stemness [1] [3].

Interpretation and Research Implications

The available data indicates that **trotabresib** is currently the more promising candidate for neuro-oncology drug development.

- **Trotabresib's Profile:** Its confirmed brain penetration and target engagement in human GBM tissue support its continued clinical development. The ongoing Phase Ib/II trial combining it with standard chemoradiotherapy in newly diagnosed GBM will provide critical efficacy data [1] [2].
- **OTX015's Setback:** The termination of the OTX015 trial in recurrent GBM highlights a common challenge in neuro-oncology: promising preclinical activity in models does not always translate to clinical efficacy, often due to inadequate drug exposure in the brain [3].

In summary, for your comparison guide, the critical point is that **trotabresib** has validated human brain penetration data, while OTX015 serves as a cautionary example of a candidate that failed to demonstrate efficacy in GBM patients.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Trotabresib, an oral potent bromodomain and extraterminal ... [pmc.ncbi.nlm.nih.gov]
2. Trotabresib, an oral potent bromodomain and extraterminal ... [pubmed.ncbi.nlm.nih.gov]
3. Birabresib - an overview [sciencedirect.com]

To cite this document: Smolecule. [Trotabresib OTX015 comparison brain penetration]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3469473#trotabresib-otx015-comparison-brain-penetration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com